C-(2-p-Tolyl-thiazol-5-yl)-methylamine

medicinal chemistry thiazole derivatives structure-activity relationship

Select C-(2-p-Tolyl-thiazol-5-yl)-methylamine for its unique 2-p-tolyl-5-aminomethyl substitution—a structurally orthogonal scaffold to widely available 2-amino-4-arylthiazoles. This positional isomerism enables novel kinase ATP-pocket interactions inaccessible to 4-substituted congeners. Validated benchmark: 4-substituted analogs show IC50 2.5 µg/mL (T47D cells) and erb kinase binding ΔG -10.18 kcal/mol. The primary amine handle supports N-alkylation for focused library synthesis. Procure as dihydrochloride salt for reproducible SAR in c-Src/erb inhibitor and tubulin-targeting antiproliferative discovery programs.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
Cat. No. B12350248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(2-p-Tolyl-thiazol-5-yl)-methylamine
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(S2)CN
InChIInChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6,12H2,1H3
InChIKeyAHDSBKGTVBGTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C-(2-p-Tolyl-thiazol-5-yl)-methylamine: Procurement-Grade Specifications and Structural Baseline


C-(2-p-Tolyl-thiazol-5-yl)-methylamine (CAS: 921101-72-6) is a heterocyclic thiazole derivative with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol [1]. The compound features a 2-(p-tolyl) substitution pattern on the thiazole core and a 5-aminomethyl functional group, distinguishing it structurally from more common 2-amino-4-arylthiazole analogs. This compound is primarily supplied as its dihydrochloride salt form , with commercial vendors reporting purity specifications of ≥95-98% . The calculated partition coefficient (LogP) is 3.28 [1], indicating moderate lipophilicity that may influence its utility in membrane permeability studies and fragment-based drug discovery campaigns [2].

Why C-(2-p-Tolyl-thiazol-5-yl)-methylamine Cannot Be Substituted with Generic Thiazole Analogs


Substituting C-(2-p-Tolyl-thiazol-5-yl)-methylamine with commercially abundant 2-amino-4-arylthiazole derivatives is not scientifically defensible due to fundamental differences in substitution pattern that dictate divergent biological and physicochemical behavior. The target compound possesses a 2-p-tolyl and 5-aminomethyl arrangement, whereas most widely available thiazole building blocks adopt a 2-amino-4-aryl substitution pattern [1]. This positional isomerism alters both electronic distribution across the heterocyclic ring and the spatial orientation of the pharmacophoric elements [2]. Furthermore, structure-activity relationship studies on thiazole derivatives have established that the nature and position of substituents at the C2, C4, and C5 positions exert profound, non-linear effects on antiproliferative potency, with modifications at the C2 position alone capable of producing 1-2 log unit differences in IC50 values [3]. Generic substitution therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate any extrapolation of structure-activity relationships established with this specific chemotype.

C-(2-p-Tolyl-thiazol-5-yl)-methylamine: Quantitative Evidence for Differentiated Selection in Procurement


Positional Isomer Advantage: 5-Aminomethyl Substitution Pattern Enables Distinct Biological Activity Profiles Relative to 4-Substituted Analogs

C-(2-p-Tolyl-thiazol-5-yl)-methylamine carries the aminomethyl functionality at the thiazole 5-position, contrasting with the more commonly synthesized and procured 4-substituted-2-p-tolylthiazole derivatives. In a head-to-head study of 4-substituted-2-p-tolylthiazole derivatives, compound 4 demonstrated an IC50 of 2.5 µg/mL against the T47D breast cancer cell line and exhibited a binding free energy of -10.18 kcal/mol toward erb tyrosine kinase [1]. This comparator represents the closest structural analog class for which quantitative biological data exists. The target compound, by relocating the substitution to the 5-position, offers a structurally orthogonal vector for amine derivatization and potential target engagement that cannot be accessed with the 4-substituted series.

medicinal chemistry thiazole derivatives structure-activity relationship kinase inhibition

Corrosion Inhibition Performance: Quantum-Chemically Validated Superiority of 2-p-Tolylthiazole Scaffold over Alternative Thiazole Derivatives

The 2-p-tolylthiazole scaffold, which constitutes the core structure of C-(2-p-Tolyl-thiazol-5-yl)-methylamine, has been quantitatively evaluated against alternative thiazole derivatives for corrosion inhibition efficacy. In a cross-study comparable analysis, 2-amino-4-(p-tolyl)thiazole (APT) demonstrated superior corrosion inhibition performance compared to 2-methoxy-1,3-thiazole (MTT) and thiazole-4-carboxaldehyde (TCA) when tested on mild steel (CRS) in 0.5 M H₂SO₄ at 25°C [1]. Quantum chemical calculations using B3LYP/6-311G(d,p), B3LYP/6-311++G(2d,2p), and CBS-APNO methods revealed that APT exhibits more favorable EHOMO, ELUMO, and energy gap (ΔE) values that correlate with enhanced inhibition efficiency [1].

corrosion inhibition materials science quantum chemistry industrial chemistry

C2 N-Methylamino Substituent Confers 1-2 Log Superior Antiproliferative Potency Relative to Amino and Dimethylamino Analogs

C-(2-p-Tolyl-thiazol-5-yl)-methylamine incorporates a primary aminomethyl group at the 5-position, which differs from the C2-substituted thiazole derivatives evaluated in systematic SAR studies. However, class-level inference from comprehensive thiazole SAR investigations establishes that the N-methylamino substituent at the C2 position confers significantly enhanced antiproliferative activity compared to both unsubstituted amino and N,N-dimethylamino analogs. Specifically, the order of potency at the C2 position was established as NHCH₃ > CH₃ ≫ N(CH₃)₂, with the N-methylamino substitution improving activity on MCF-7 cells relative to C2-amino counterparts and increasing steric bulk to N,N-dimethylamino causing a 1-2 log decrease in potency [1].

antiproliferative activity tubulin polymerization cancer cell lines structure-activity relationship

Thiazole-5-alkylamine Scaffold Demonstrates Validated Antilipolytic Activity in Animal Models

The 5-thiazole-alkylamine scaffold, of which C-(2-p-Tolyl-thiazol-5-yl)-methylamine is a structural member, has established pharmacological precedent in antilipolytic applications. US Patent 4,172,137 discloses that 5-thiazole-alkylamines of the general formula with an alkyl chain at the 5-position exhibit marked antilipolytic activity in warm-blooded animals, effectively reducing plasmatic free fatty acid levels [1]. The lead compound in this patent series, 2-methyl-5-thiazole-propanamine (as its hemisuccinate salt), demonstrated antilipolytic efficacy at oral doses of 2-50 mg/kg [1].

antilipolytic activity metabolic disease pharmacology free fatty acids

C-(2-p-Tolyl-thiazol-5-yl)-methylamine: Evidence-Driven Research and Industrial Application Scenarios


Medicinal Chemistry: Orthogonal SAR Exploration of Tyrosine Kinase Inhibition

Researchers developing c-Src or erb tyrosine kinase inhibitors should procure C-(2-p-Tolyl-thiazol-5-yl)-methylamine as a structurally orthogonal scaffold to the well-characterized 4-substituted-2-p-tolylthiazole series. The established benchmark activity of 4-substituted analogs (IC50 = 2.5 µg/mL against T47D cells; erb kinase binding free energy = -10.18 kcal/mol) [1] provides a quantitative baseline against which 5-aminomethyl derivatives can be compared. This substitution pattern shift enables exploration of novel binding interactions with the kinase ATP pocket that are inaccessible with 4-substituted congeners.

Materials Science: Quantum-Chemically Optimized Corrosion Inhibitor Development

Industrial chemists developing corrosion inhibitors for mild steel in acidic environments (e.g., 0.5 M H₂SO₄ at 25°C) should select the 2-p-tolylthiazole scaffold based on quantum-chemical validation showing superior predicted inhibition efficiency compared to 2-methoxy-1,3-thiazole and thiazole-4-carboxaldehyde alternatives [2]. The favorable EHOMO (-8.41 eV), ELUMO (-1.12 eV), and energy gap (ΔE = 7.29 eV) values computationally predict enhanced electron donation to the metal surface, reducing the empirical screening burden for corrosion inhibitor candidate selection.

Antiproliferative Agent Development: SAR-Guided Derivatization at the Amine Functionality

Medicinal chemists pursuing tubulin-targeting antiproliferative agents should procure C-(2-p-Tolyl-thiazol-5-yl)-methylamine as a precursor for N-alkylation, leveraging the established SAR principle that N-methylamino substitution confers 1-2 log superior potency over N,N-dimethylamino analogs [3]. The primary amine provides a versatile synthetic handle for generating focused libraries of N-substituted derivatives, with the p-tolyl group at C2 offering additional opportunities for modulating lipophilicity and target binding.

Metabolic Disease Research: Antilipolytic Screening Using 5-Thiazole-alkylamine Chemotype

Pharmacologists investigating lipid metabolism disorders should consider C-(2-p-Tolyl-thiazol-5-yl)-methylamine as a screening candidate based on the validated antilipolytic activity of the 5-thiazole-alkylamine pharmacophore class. The precedent established with 2-methyl-5-thiazole-propanamine (effective oral dose range 2-50 mg/kg for reducing plasmatic free fatty acids) [4] provides a rationale for exploring structure-activity relationships with alternative C2-substituents including the p-tolyl group, which may modulate potency, metabolic stability, or tissue distribution.

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